molecular formula C9H16N2 B8390242 4-butyl-3,5-dimethyl-1H-pyrazole CAS No. 13753-54-3

4-butyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B8390242
CAS No.: 13753-54-3
M. Wt: 152.24 g/mol
InChI Key: YLLIHXVEWJQWAV-UHFFFAOYSA-N
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Description

4-Butyl-3,5-dimethyl-1H-pyrazole is a derivative of the 1H-pyrazole heterocycle, a privileged scaffold in medicinal and agricultural chemistry. Pyrazole-based compounds are extensively researched due to their wide spectrum of biological activities, which often include anticancer, antimicrobial, anti-inflammatory, and herbicide properties . The structure features two adjacent nitrogen atoms and can exhibit annular tautomerism, where the hydrogen atom can rapidly exchange positions between the two nitrogen atoms, influencing its reactivity and intermolecular bonding . This compound serves as a key synthetic intermediate and ligand in coordination chemistry. The presence of the pyrazole ring, particularly with substituents at the 3 and 5 positions, makes it an excellent precursor for synthesizing more complex heterocyclic systems and for forming stable complexes with metal ions . Its structure allows it to act as a versatile building block in organic synthesis, enabling the development of novel compounds for drug discovery and material science. Research Applications: • Medicinal Chemistry: Used as a core structure for developing new bioactive molecules with potential pharmacological activities . • Agrochemical Research: Serves as a precursor for investigating new plant growth regulators and pesticides . • Coordination Chemistry: Functions as a chelating ligand for the preparation of metal complexes, which can have applications in catalysis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

13753-54-3

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

4-butyl-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C9H16N2/c1-4-5-6-9-7(2)10-11-8(9)3/h4-6H2,1-3H3,(H,10,11)

InChI Key

YLLIHXVEWJQWAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NN=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 1- and 4-positions. Below is a comparative analysis of 4-butyl-3,5-dimethyl-1H-pyrazole and related analogs:

Compound Name Substituents (Position 4) Key Properties/Applications Biological Activity/Findings References
This compound Butyl Intermediate for sulfonamide drugs Precursor for antiproliferative agents
4-[6-(4-Chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole Hexyl-phenoxy Antibacterial Selective growth inhibition in Bacillus subtilis
4-(Cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole Cyclohexylsulfanyl Cytotoxic metal complexes Enhanced apoptosis in leukemia cells
4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole Nitro/trinitromethyl High-energy material Oxygen balance: 13.62%; density: 2.04 g/cm³
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl/carbaldehyde Crystallographic studies Structural insights for drug design
4-Chloro-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Chloroethyl Reactive intermediate Formylation at C-4 via Vilsmeier-Haack

Physicochemical and Structural Insights

  • Lipophilicity : The butyl group increases hydrophobicity compared to polar sulfonamides or nitro groups, influencing drug absorption and metabolic stability .
  • Crystallography : Derivatives like 4-benzyl-3,5-dimethyl-1H-pyrazole form hydrogen-bonded chains in crystal lattices, whereas the flexible butyl chain may adopt varied conformations, impacting solid-state packing .
  • Synthetic Flexibility: The butyl derivative’s synthesis in ionic liquids ([BMIM][BF₄]) offers scalability and mild conditions compared to nitration (HNO₃/H₂SO₄) or metal-complexation routes .

Key Research Findings

  • Antibacterial Selectivity: Phenoxyalkyl-substituted pyrazoles () show strain-specific activity absent in the butyl analog, highlighting substituent-dependent targeting .
  • Cytotoxicity in Metal Complexes : Cyclohexylsulfanyl groups enhance apoptosis induction in leukemia cells by 300% compared to benzylsulfanyl analogs, underscoring substituent size and hydrophobicity effects .
  • Energetic Performance : Nitrated derivatives achieve detonation velocities exceeding 9,000 m/s, a niche application distinct from the butyl compound’s medicinal role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-butyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : Start with refluxing substituted pyrazole precursors in absolute ethanol with catalytic glacial acetic acid under controlled heating (4–6 hours). Solvent choice (e.g., ethanol vs. THF) and acid catalysis significantly influence yield. Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
  • Key Parameters :

VariableOptimal ConditionImpact on Yield
SolventEthanolHigh solubility
CatalystGlacial acetic acid (5 drops)Accelerates cyclization
TemperatureReflux (~78°C)Prevents side reactions

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • XRD : Determine crystal packing and unit cell parameters (e.g., monoclinic system, space group P21) using single-crystal diffraction .
  • FTIR : Identify N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1500 cm⁻¹) to confirm pyrazole ring formation .
  • NMR : Use 1H^1 \text{H} NMR to resolve methyl (δ 1.2–2.5 ppm) and butyl (δ 0.9–1.6 ppm) protons .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence reactivity and bioactivity?

  • Methodology : Compare this compound with analogs (e.g., 3,5-dimethyl-1H-pyrazole) using:

  • SAR Studies : Test antimicrobial or enzyme inhibition activity to correlate substituent effects (e.g., butyl groups enhance lipophilicity) .
  • Computational Modeling : Perform DFT calculations to analyze electron density distribution and H-bonding potential .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Approach :

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Control Experiments : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. How can crystallographic data inform the design of pyrazole-based coordination complexes?

  • Case Study : The crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole reveals a monoclinic lattice (a=6.23A˚,β=97.05a = 6.23 \, \text{Å}, \, \beta = 97.05^\circ), suggesting steric constraints for metal-ligand binding. Use this data to predict coordination geometries with transition metals (e.g., Cd(II) or Cu(II)) .

Q. What advanced synthetic methods improve regioselectivity in pyrazole functionalization?

  • Techniques :

  • Directed C-H Activation : Use Pd catalysts to selectively functionalize the C4 position .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance yield for N-alkylation steps .

Methodological Frameworks

Q. How to integrate theoretical and experimental approaches in pyrazole research?

  • Workflow :

Hypothesis Generation : Use molecular docking to predict binding affinities for target proteins .

Experimental Validation : Synthesize derivatives and test activity via enzyme assays .

Data Reconciliation : Apply multivariate analysis to align computational predictions with empirical results .

Q. What statistical tools are suitable for analyzing structure-activity relationships in pyrazole derivatives?

  • Tools :

  • Principal Component Analysis (PCA) to reduce dimensionality in spectral or bioactivity datasets.
  • QSAR models using ML algorithms (e.g., Random Forest) to predict logP or IC50 values .

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